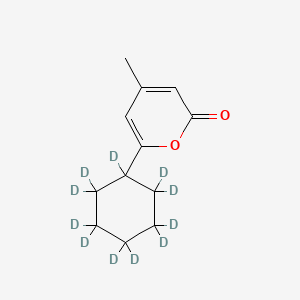

四氢姜黄素-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydrocurcumin-d6 is a deuterium-labeled Tetrahydrocurcumin . Tetrahydrocurcumin is a Curcuminoid which displays inhibitory activity for CYP2C9 and CYP3A4 . It is a colorless compound and a major metabolite of curcumin , which is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation .

Synthesis Analysis

The synthesis of Tetrahydrocurcumin-d6 was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .Molecular Structure Analysis

Structural modification of curcumin represents a strategy to improve its stability, water solubility, pharmaceutical properties, and bioactivity . Numerous structural analogues of curcumin, including curcuminoids, have been developed .Chemical Reactions Analysis

Curcumin is known to undergo various chemical reactions that have biological relevance like nucleophilic addition reactions, and metal chelation . It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .科学研究应用

Anti-Inflammatory Activity

Tetrahydrocurcumin, the most abundant curcumin transformation product in biological systems, has been found to have improved anti-inflammatory activity and higher bioavailability than curcumin . In a study, tetrahydrocurcumin inhibited TNF-α and IL-6 production . Several tetrahydrocurcumin derivatives also showed inhibition of TNF-α, IL-6, and PGE 2 production .

Disease Prevention and Treatment

Tetrahydrocurcumin (THC), a major active metabolite of curcumin, has been shown to have a wide range of biological activities and significant treatment effects on various diseases . It has higher bioavailability and stability than curcumin, making it a promising candidate for pharmacological applications .

Neurological Disorders

THC has been found to have potential therapeutic effects on neurological disorders . The mechanisms of these effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB .

Metabolic Syndromes

THC has also been shown to have treatment effects on metabolic syndromes . The pharmacological effects of THC in this area involve the modulation of PI3K/Akt/mTOR and AMPK signaling pathways .

Cancers

Research has indicated that THC has potential therapeutic effects on various types of cancers . The mechanisms of these effects involve the modulation of Wnt/β-catenin signaling pathway .

Inflammatory Diseases

THC has been found to have potential therapeutic effects on inflammatory diseases . The mechanisms of these effects involve the modulation of NF-κB and Nrf2 signaling pathways .

Antioxidant Evaluation

Tetrahydrocurcumin-loaded ultradeformable nanovesicular cream has been formulated and optimized for antioxidant evaluation . The optimized THC-TF suspension showed a vesicle size of 212 ± 4.78 nm, a zeta potential of –40.3 mV, and percentage entrapment efficiency of 83.74 ± 0.21 .

作用机制

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Curcumin-d6 involves the reduction of Curcumin-d6 using a suitable reducing agent.", "Starting Materials": [ "Curcumin-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Dissolve Curcumin-d6 in methanol", "Add a catalytic amount of acetic acid to the solution", "Add sodium borohydride to the solution slowly while stirring", "Maintain the temperature of the reaction mixture at 0-5°C", "Stir the reaction mixture for 1-2 hours", "Quench the reaction by adding water", "Extract the product using a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Tetrahydro Curcumin-d6-d6" ] } | |

CAS 编号 |

1794898-13-7 |

产品名称 |

Tetrahydro Curcumin-d6 |

分子式 |

C21H24O6 |

分子量 |

378.454 |

IUPAC 名称 |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |

InChI 键 |

LBTVHXHERHESKG-WFGJKAKNSA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |

同义词 |

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)